Superior DPP-4 Binding Affinity Compared to Vildagliptin and Sitagliptin
Saxagliptin demonstrates significantly greater potency at the molecular target, DPP-4, when compared to the widely used gliptins vildagliptin and sitagliptin. The inhibition constant (Ki) for saxagliptin is 1.3 nM, which is 10-fold more potent than vildagliptin (Ki = 13 nM) and approximately 14-fold more potent than sitagliptin (Ki = 18 nM) [1]. This indicates a stronger, more durable interaction with the enzyme's catalytic site.
| Evidence Dimension | DPP-4 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Vildagliptin: 13 nM; Sitagliptin: 18 nM |
| Quantified Difference | 10-fold more potent than vildagliptin; ~14-fold more potent than sitagliptin |
| Conditions | In vitro enzyme inhibition assay using recombinant human DPP-4. |
Why This Matters
This higher affinity enables research at lower, potentially more physiologically relevant concentrations, reducing the risk of off-target effects and improving assay signal-to-noise ratios in in vitro studies.
- [1] Augeri DJ, et al. Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 2005;48(15):5025-5037. View Source
